molecular formula C6H7BrN2 B091577 2-Bromophenylhydrazine CAS No. 16732-66-4

2-Bromophenylhydrazine

Cat. No. B091577
CAS RN: 16732-66-4
M. Wt: 187.04 g/mol
InChI Key: ZWMQVBSLMQSMDH-UHFFFAOYSA-N
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Description

2-Bromophenylhydrazine is a chemical compound that is part of the arylhydrazine family. Arylhydrazines are organic compounds containing the hydrazine functional group attached to an aromatic ring. These compounds are known for their utility in various organic synthesis reactions, particularly in the formation of heterocyclic compounds, which are rings containing at least one non-carbon atom .

Synthesis Analysis

The synthesis of 2-Bromophenylhydrazine derivatives can be achieved through several methods. One approach involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines using potassium carbonate as a base and iron(III) chloride as a catalyst in acetonitrile at elevated temperatures, yielding 2-aryl-1,2-dihydrophthalazines . Another method includes the palladium-catalyzed reaction of 2-bromobenzaldehydes with arylhydrazines to produce 1-aryl-1H-indazoles . Additionally, a large-scale preparation method has been developed for 5-bromo-2-methyl phenylhydrazine hydrochloride starting from p-toluidines, involving a series of reactions such as nitration, Sandmeyer reaction, nitro reduction, diazotization, and reduction .

Molecular Structure Analysis

The molecular structure of 2-Bromophenylhydrazine derivatives has been elucidated using various spectroscopic and crystallographic techniques. For instance, the crystal structure of a related compound, hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]thiazine, was determined using three-dimensional diffractometer data . Similarly, the structure of 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine was characterized by spectroscopy and single crystal X-ray diffraction . These studies provide insights into the geometric and conformational properties of the molecules.

Chemical Reactions Analysis

2-Bromophenylhydrazine and its derivatives participate in various chemical reactions, forming complex heterocyclic structures. For example, 2-bromocyclohex-1-enecarboxylic acids undergo carbonylative cyclization with arylhydrazines to yield 2-anilinohydroisoindoline-1,3-diones . Another reaction product, obtained from the reaction of a lactone hydrazone with methylhydrazine, was identified as a bicyclic compound, 2,6-dimethyl-3,4-dioxo-2,3,4,6,7,8-hexahydropyridazino-[4,3-c]pyridazine 4-(p-bromophenylhydrazone) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromophenylhydrazine derivatives are characterized using various analytical techniques. For instance, vibrational modes, optical band gaps, and maximum absorption wavelengths can be determined using infrared absorption spectroscopy and UV-Vis absorption spectroscopy . The thermal stability and degradation profiles are analyzed by thermal gravimetric-differential thermal analysis (TG-DTA) . Additionally, computational studies such as density functional theory (DFT) simulations are employed to explore molecular properties like frontier molecular orbitals, nonlinear optical properties (NLO), and molecular electrostatic potential (MEP) maps . These studies are crucial for understanding the reactivity and potential applications of these compounds in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

  • Detection of Hydrazine in Biological and Water Samples : A study developed a fluorescent probe for detecting hydrazine, a compound related to 2-Bromophenylhydrazine, in environmental water systems and biological samples (Zhu et al., 2019).

  • Antibacterial Activities : Research on derivatives of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, closely related to 2-Bromophenylhydrazine, indicated potential antibacterial properties (El-Hashash et al., 2015).

  • Anticonvulsant and Anti-inflammatory Activities : Some new benzofuran-based heterocycles, which could be synthesized from 2-Bromophenylhydrazine, demonstrated anticonvulsant and anti-inflammatory properties (Dawood et al., 2006).

  • Chemotherapy Research : Phenylhydrazine, which shares a functional group with 2-Bromophenylhydrazine, was historically used in the treatment of polycythemia vera, providing insights into its potential in medical applications (Brown & Giffin, 1926).

  • Oxidative Stress Studies : Phenylhydrazine was used to study oxidative stress in newborn erythrocytes, which is relevant for understanding red blood cell aging and diseases (Shahal et al., 1991).

  • Synthesis of 1-Aryl-1H-Indazoles : 2-Bromobenzaldehydes, related to 2-Bromophenylhydrazine, were used in the palladium-catalyzed synthesis of indazoles, which are important in pharmaceutical research (Cho et al., 2004).

  • Antifungal Activities : Arylidene hydrazines, structurally similar to 2-Bromophenylhydrazine, showed significant antifungal activities, indicating their potential in treating fungal infections (Bharti et al., 2010).

  • Cancer Chemoprevention : Research on phenazine analogues, which could be synthesized using 2-Bromophenylhydrazine, explored their potential as cancer chemopreventive agents (Conda-Sheridan et al., 2010).

Safety And Hazards

2-Bromophenylhydrazine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-bromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BrN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMQVBSLMQSMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168276
Record name 2-Bromophenylhydrazine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenylhydrazine

CAS RN

16732-66-4
Record name (2-Bromophenyl)hydrazine
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Record name 2-Bromophenylhydrazine
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Record name 16732-66-4
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Record name 2-Bromophenylhydrazine
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Record name 2-bromophenylhydrazine
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Synthesis routes and methods

Procedure details

15 g 2-bromophenylhydrazine hydrochloride are suspended in 400 ml of toluene and combined with 240 ml of 1 N sodium hydroxide solution. The mixture is stirred for 1 hour and the phases are separated. The organic phase is dried on magnesium sulphate and the solvents are eliminated in vacuo. The crude product thus obtained is further reacted directly.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
HA Itano, K Hosokawa, K Hirota - British journal of …, 1976 - Wiley Online Library
… Among these compounds, phenylhydrazine was the most effective, and 2-bromophenylhydrazine was the least effective. 3-Bromophenylhydrazine was intermediate in its effect, as was …
Number of citations: 39 onlinelibrary.wiley.com
T Okada, M Hiromura, M Otsuka, S Enomoto… - Chemical and …, 2012 - jstage.jst.go.jp
… zine, 2 To a stirred solution of 2-bromophenylhydrazine hydrochloride (1) (1.00 g, 4.47 mmol) in ethanol (20 mL) were added sodium acetate trihydrate (877 mg, 4.47 mmol) and benzyl …
Number of citations: 12 www.jstage.jst.go.jp
FD Chattaway, R Bennett - Journal of the Chemical Society (Resumed …, 1927 - pubs.rsc.org
OWING to the violence with which the hydrazone initially formed decomposes, the behaviour of chloral with phenylhydrazine has been little studied. When, however, a 2: 4-dihalogen-…
Number of citations: 0 pubs.rsc.org
HA Itano, S Mannen - Biochimica et Biophysica Acta (BBA)-General …, 1976 - Elsevier
… The ortho substituents of 2-methylphenylhydrazine and 2-bromophenylhydrazine, respectively, would result in even greater steric hindrance if their substituted benzene rings were the …
Number of citations: 28 www.sciencedirect.com
JA McRae, WH Stevens - Canadian Journal of Research, 1944 - cdnsciencepub.com
… 2--bromophenylhydrazine the reactants set to gels; this was reminiscent of the behaviour when phenylhydrazine is used but these gels quickly broke up and no difficulty was …
Number of citations: 1 cdnsciencepub.com
TS Vedvick, HA Itano - Proceedings of the Society for …, 1980 - journals.sagepub.com
Daily subcutaneous injections of phenylhydrazine and related compounds resulted in the induction of an anemia in splenectomized and nonsplenectomized rats. The severity of the …
Number of citations: 1 journals.sagepub.com
A Al-Mestarihi, A Romo, H Liu… - Journal of the American …, 2013 - ACS Publications
… To provide evidence supporting the structure of 10, we treated it in situ with different hydrazine reagents, including phenylhydrazine, 2-bromophenylhydrazine, and (carboxymethyl)…
Number of citations: 16 pubs.acs.org
CC Dulin, P Sharma, L Frigo, MW Voehler… - Journal of Biological …, 2023 - Elsevier
… of the presence of the ketone moiety via reaction with 2-bromophenylhydrazine … and then incubated with 1 mM of 2-bromophenylhydrazine, which reacts selectively with ketones in …
Number of citations: 4 www.sciencedirect.com
L Su, J Li, Z Zhou, D Huang, Y Zhang, H Pei… - European Journal of …, 2019 - Elsevier
… The title compound 12o was synthesized according to the procedure for compound 12c except utilizing 2-bromophenylhydrazine instead of 4-bromophenylhydrazine. Yield: 25%. H …
Number of citations: 16 www.sciencedirect.com
P Patil, A Nimonkar, KG Akamanchi - The Journal of Organic …, 2014 - ACS Publications
… When 2-amino-1,4-naphthoquinone 1e was reacted with 2-bromophenylhydrazine 2g in the presences of IBX, intermediate 4f was produced in 59% yield (Table 2), which underwent …
Number of citations: 83 pubs.acs.org

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